S-Allyl-L-cysteine

Description

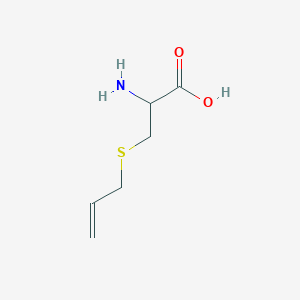

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAHNWWNDFHPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865000 | |

| Record name | S-Prop-2-en-1-ylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | S-Allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | S-Allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21593-77-1, 1217444-21-7 | |

| Record name | 21593-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1217444-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-Allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 °C | |

| Record name | S-Allylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the S-Allyl-L-cysteine Biosynthesis Pathway in Allium sativum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of S-allyl-L-cysteine (SAC) in Allium sativum (garlic). SAC is a key water-soluble, stable, and odorless organosulfur compound that contributes significantly to the therapeutic properties of aged garlic extract. A thorough understanding of its biosynthesis is crucial for optimizing agricultural practices, developing standardized garlic-based products, and exploring novel therapeutic applications.

The Core Biosynthesis Pathway of this compound

The primary and most widely accepted route for SAC biosynthesis in garlic is the glutathione-dependent pathway.[1] This multi-step process originates from the tripeptide glutathione (GSH) and occurs mainly in the cytoplasm of garlic leaf cells, with the final products being transported to the bulb for storage.[1] The pathway involves a series of enzymatic modifications to yield SAC.

The key enzymatic steps are:

-

S-allylation of Glutathione: The pathway initiates with the S-allylation of a glutathione molecule to form S-allyl-glutathione (GSAC). The precise enzymatic mechanism and the source of the allyl group are still under investigation.

-

Removal of Glycine: The glycine residue is cleaved from GSAC, a reaction likely catalyzed by a carboxypeptidase, to yield γ-glutamyl-S-allyl-L-cysteine (γ-GSAC).

-

Removal of the γ-Glutamyl Group: This is a critical step catalyzed by γ-glutamyl transpeptidases (GGTs), which remove the γ-glutamyl moiety from γ-GSAC to produce this compound (SAC).[2]

An alternative, though less predominant, pathway involving the direct thioalkylation of serine has also been proposed.[1]

Subcellular Localization

The enzymes and intermediates of the SAC biosynthesis pathway are compartmentalized within the garlic cell. γ-Glutamyl peptides are generally found in the cytoplasm.[3] At least one of the key enzymes, AsGGT2, is localized to the vacuole, while AsGGT1 and AsGGT3 appear to lack specific targeting signals for intracellular organelles, suggesting a cytosolic localization.[4] The final product, alliin (this compound sulfoxide), which is formed from the oxidation of SAC, is stored in the cytoplasm or cytoplasmic vesicles.[3]

Key Enzymes in this compound Biosynthesis

The biosynthesis of SAC is orchestrated by a series of enzymes, with γ-glutamyl transpeptidases playing a pivotal role.

Glutathione S-Transferases (GSTs)

While not definitively characterized for the initial S-allylation step in SAC biosynthesis, GSTs are a major family of enzymes known to catalyze the conjugation of glutathione to a wide variety of substrates. It is hypothesized that a specific GST is responsible for the formation of S-allyl-glutathione.

Carboxypeptidases

The cleavage of the glycine residue from S-allyl-glutathione is presumed to be carried out by a carboxypeptidase, though the specific enzyme in Allium sativum has not been fully characterized.

γ-Glutamyl Transpeptidases (GGTs)

GGTs are the most extensively studied enzymes in the SAC pathway. They catalyze the hydrolysis of the γ-glutamyl bond in γ-glutamyl-S-allyl-L-cysteine, releasing SAC.[2] Several isoenzymes of GGT have been identified in garlic, including AsGGT1, AsGGT2, and AsGGT3, each exhibiting different kinetic properties and subcellular localizations, suggesting distinct roles in alliin biosynthesis.[4]

Quantitative Data

The following tables summarize the available quantitative data on the key enzymes and compounds involved in SAC biosynthesis.

Table 1: Kinetic Parameters of Allium sativum γ-Glutamyl Transpeptidase Isoenzymes

| Isoenzyme | Substrate | Apparent Km | Reference |

| AsGGT1 | γ-glutamyl-S-allyl-L-cysteine | 86 µM | [4] |

| AsGGT2 | γ-glutamyl-S-allyl-L-cysteine | 1.1 mM | [4] |

| AsGGT3 | γ-glutamyl-S-allyl-L-cysteine | 9.4 mM | [4] |

Table 2: Concentration of this compound and Related Precursors in Fresh Garlic

| Compound | Concentration (mg/g fresh weight) | Reference |

| This compound (SAC) | 0.019 - 1.736 | [5] |

| γ-L-Glutamyl-S-allyl-L-cysteine | 2 - 7 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the SAC biosynthesis pathway.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol is adapted from a spectrophotometric method for determining GGT activity.

Principle:

GGT activity is measured by monitoring the release of p-nitroaniline from the artificial substrate L-γ-glutamyl-p-nitroaniline. The amount of p-nitroaniline produced is proportional to the GGT activity and can be quantified by measuring the absorbance at 410 nm.

Materials:

-

Garlic tissue extract (enzyme source)

-

L-γ-glutamyl-p-nitroaniline (substrate)

-

Glycylglycine (γ-glutamyl acceptor)

-

Tris-HCl buffer (pH 8.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM glycylglycine, and 1 mM L-γ-glutamyl-p-nitroaniline.[6]

-

Add the garlic tissue extract to initiate the reaction. The final volume of the reaction mixture should be standardized for all assays.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[7]

-

Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).[7]

-

Centrifuge the mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 410 nm.[7]

-

Calculate the concentration of p-nitroaniline released using a standard curve.

-

One unit of GGT activity is defined as the amount of enzyme that produces 1 µmol of p-nitroaniline per minute under the specified conditions.[7]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantification of SAC in garlic extracts.

Principle:

SAC is separated from other components in a garlic extract by reverse-phase HPLC and detected by a UV detector. The concentration of SAC is determined by comparing the peak area to a standard curve.

Materials:

-

Garlic extract

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 mm x 150 mm)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Homogenize fresh garlic tissue in a suitable solvent (e.g., water or methanol-water mixture).

-

Centrifuge the homogenate to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Quantification:

-

Prepare a series of standard solutions of SAC of known concentrations.

-

Inject the standards and the samples into the HPLC system.

-

Construct a standard curve by plotting the peak area against the concentration of the SAC standards.

-

Determine the concentration of SAC in the samples by interpolating their peak areas on the standard curve.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a general experimental workflow for its study.

Caption: The glutathione-dependent biosynthesis pathway of this compound.

Caption: A general experimental workflow for studying SAC biosynthesis.

References

- 1. bezmialemscience.org [bezmialemscience.org]

- 2. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, this compound sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]

- 5. S-Allyl cysteine in garlic (Allium sativum): Formation, biofunction, and resistance to food processing for value-added product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective production of this compound through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability and Degradation Profile of S-Allyl-L-cysteine: A Technical Guide

Abstract

S-Allyl-L-cysteine (SAC), a prominent organosulfur compound found in aged garlic extract, is recognized for its high bioavailability and numerous therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its stability is a critical parameter for the development of pharmaceuticals and nutraceuticals. This technical guide provides an in-depth analysis of the chemical stability of SAC under various stress conditions, details its primary degradation products, outlines experimental protocols for stability assessment, and visualizes key pathways associated with its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound (SAC)

This compound is a water-soluble, odorless, and highly stable amino acid derivative.[3][4] Unlike the more pungent and unstable compounds in fresh garlic, such as allicin, SAC is formed during aging and fermentation processes through the enzymatic hydrolysis of γ-glutamyl-S-allyl-L-cysteine (GSAC).[2][3] Its stability and favorable safety profile make it an attractive molecule for therapeutic applications.[4] Understanding its degradation pathways is crucial for ensuring the potency, safety, and shelf-life of SAC-containing products. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

Chemical Stability Profile

SAC is generally considered a very stable compound, especially compared to other organosulfur compounds from garlic.[3] However, like all pharmaceutical ingredients, it is susceptible to degradation under specific stress conditions. Forced degradation studies are performed according to International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)) to probe its intrinsic stability.[7][8] These studies typically aim for 5-20% degradation to ensure that primary degradation products are formed without generating secondary products that would not be relevant under normal storage conditions.[7][9]

Oxidative Degradation

The primary degradation pathway for this compound is oxidation. The sulfur atom in the SAC molecule is susceptible to S-oxygenation, leading to the formation of its corresponding sulfoxide.[10]

-

Primary Degradation Product: The main product of oxidative stress is This compound sulfoxide (alliin) .[10][11]

-

Observations: Studies on black garlic have shown that during storage, a decrease in SAC content is correlated with an oxidation process.[10] One study observed a significant decrease in SAC content by 14.64% in black garlic and 12.53% in black garlic powder during storage, which was attributed to oxidation.[10]

Thermal, pH, and Photolytic Stability

While SAC is relatively stable, extreme conditions can induce degradation. Prolonged exposure to high temperatures can eventually lead to a decrease in SAC content after an initial enzymatic increase during the production of black garlic.[10][12] The stability across different pH values and under photolytic stress is a key aspect of its characterization, although specific degradation kinetics for pure SAC are not extensively detailed in publicly available literature. For cysteine and its derivatives, extreme pH and heat can lead to complex reactions, including racemization and decomposition.[13]

The following table summarizes the expected stability of SAC under forced degradation conditions as stipulated by ICH guidelines.

Table 1: Summary of this compound Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions (as per ICH Q1A(R2)) | Expected Primary Degradation Product(s) | Observations |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | This compound sulfoxide (Alliin) | This is the most likely and well-documented degradation pathway for SAC.[10] |

| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperatures (e.g., 60-80 °C) | Potential for hydrolysis and other complex reactions. Specific products not well-defined for SAC, but could include cysteine derivatives.[13] | Generally stable, but significant degradation is possible under harsh conditions. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperatures | Potential for hydrolysis and racemization. Specific products not well-defined. | Expected to be more susceptible to degradation than in acidic conditions. |

| Thermal | Dry heat at temperatures significantly above accelerated testing (e.g., 70-90 °C) | Decrease in SAC content is observed after prolonged heating.[10][12] | While SAC formation is promoted at moderate temperatures (e.g., 70°C) during black garlic processing, extended or higher temperatures lead to its degradation.[10] |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light | Potential for photo-oxidation. Products could be similar to oxidative degradation.[14] | SAC solutions have been shown to be stable for at least 48 hours at room temperature in the dark.[15][16] Specific photostability data is limited. |

Experimental Protocols

Developing a robust, stability-indicating analytical method is paramount for accurately assessing the purity and degradation of SAC. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Forced Degradation Study Workflow

A typical workflow for a forced degradation study of SAC is outlined below. This process ensures that samples are appropriately stressed and analyzed to reveal potential degradation pathways.

Caption: Workflow for a typical forced degradation study of SAC.

Representative Stability-Indicating HPLC Method

The following protocol is a composite based on several published methods for the analysis of SAC.[15][17][18] Method validation should always be performed according to ICH Q2(R1) guidelines.

Table 2: Example HPLC Protocol for SAC Analysis

| Parameter | Condition | Details and Rationale |

| Instrument | High-Performance Liquid Chromatography system with UV or MS/MS detector. | UV detection is common and cost-effective. MS/MS provides higher sensitivity and specificity, aiding in peak identification.[17] |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is suitable for retaining and separating the polar SAC molecule when used with an appropriate aqueous mobile phase. |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and organic solvent. Example: 45% Sodium Acetate Buffer (pH 5.0) and 55% Methanol.[17] | The pH and organic modifier concentration are optimized to achieve good peak shape and retention time for SAC and its degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale C18 columns. |

| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times.[15] |

| Detection | UV at 254 nm[15] or via MS/MS detection. | SAC has a UV absorbance that allows for quantification. MS/MS offers superior sensitivity for trace-level analysis.[19] |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

| Sample Prep. | Dissolve sample in mobile phase or high-purity water. Filter through a 0.45 µm syringe filter before injection. | Ensures sample is free of particulates that could damage the column. |

| Derivatization | Optional: Derivatization with reagents like dansyl chloride[17] or AccQ-Fluor™[18] can be used to enhance detection, especially for fluorescence detectors. | This step is often employed for complex matrices like black garlic extracts to improve sensitivity and selectivity away from interfering compounds.[18] |

Key Signaling Pathways and Mechanism of Action

For drug development professionals, understanding the biological context of a molecule is as important as its chemical properties. SAC is known to exert its therapeutic effects, particularly its antioxidant and anti-inflammatory actions, by modulating key cellular signaling pathways.

Inhibition of the NF-κB Pathway

A primary mechanism for SAC's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In normal resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SAC has been shown to suppress the activation of this pathway.[1]

Caption: SAC inhibits inflammation by blocking the IKK complex.

Conclusion

This compound is a remarkably stable organosulfur compound with significant therapeutic potential. Its primary degradation pathway under stress conditions is oxidation to this compound sulfoxide (alliin). While generally robust, exposure to harsh conditions as outlined in forced degradation protocols can lead to its degradation, highlighting the need for robust, stability-indicating analytical methods like HPLC. A thorough understanding of its stability profile is essential for the development of stable, effective, and safe pharmaceutical and nutraceutical products. Further research into the precise kinetics and products of degradation under hydrolytic and photolytic conditions would provide a more complete picture of SAC's chemical behavior.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Neuroprotective mechanisms of this compound in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effective production of this compound through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. mdpi.com [mdpi.com]

- 11. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, this compound sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.korea.ac.kr [pure.korea.ac.kr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. bezmialemscience.org [bezmialemscience.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Antioxidant Mechanisms of S-Allyl-L-cysteine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Allyl-L-cysteine (SAC), the most abundant and bioactive organosulfur compound in aged garlic extract, has garnered significant scientific interest for its potent antioxidant properties.[1][2] Extensive in vitro research demonstrates that SAC mitigates oxidative stress through a sophisticated dual mechanism. It acts directly as a chemical scavenger of a wide array of reactive oxygen and nitrogen species (ROS/RNS) and indirectly by upregulating the body's endogenous antioxidant defense systems.[2] The primary indirect pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular redox homeostasis.[1][[“]] This guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Direct Antioxidant Mechanism: Radical Scavenging

The chemical structure of SAC, particularly its thiol group and allyl group, confers a direct capacity to neutralize harmful free radicals.[2] This nucleophilic nature allows it to donate a proton to electrophilic species, rendering them less reactive.[2] In vitro studies have confirmed that SAC can effectively scavenge a broad spectrum of ROS and RNS, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), the highly damaging hydroxyl radical (•OH), and peroxynitrite anion (ONOO⁻).[2][4] The allyl group has been identified as essential for this potent scavenging activity.[2]

Quantitative Scavenging Activity Data

The efficacy of a direct antioxidant is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the radicals in a given assay. The following table summarizes key quantitative findings for SAC's scavenging capacity against various radicals.

| Radical Species | Assay | IC50 / EC50 Value of SAC | Reference Compound | IC50 / EC50 of Reference | Source |

| DPPH• | DPPH Assay | 58.43 mg/L | Vitamin C | 5.72 mg/L | [5] |

| DPPH• | DPPH Assay | 713.23 µg/mL (in Black Garlic) | Vitamin C | 5.56 µg/mL | [6] |

| DPPH• | DPPH Assay | 18.01 mM | Ascorbic Acid | 0.27 mM | |

| •OH (Hydroxyl) | ORAC Assay | 8.16 mg/L | Vitamin C | 1.67 mg/L | [5] |

| ABTS•+ | ABTS Assay | 19.33 mM | Ascorbic Acid | 0.58 mM |

Note: Lower IC50/EC50 values indicate higher antioxidant activity.

Indirect Antioxidant Mechanism: Cellular Regulation

Beyond direct scavenging, SAC exerts a more profound and lasting antioxidant effect by modulating cellular signaling pathways and enhancing the expression and activity of endogenous antioxidant enzymes.

Activation of the Nrf2-ARE Signaling Pathway

A cornerstone of SAC's indirect mechanism is the activation of the Nrf2-Antioxidant Response Element (ARE) pathway, a critical regulator of cytoprotective gene expression.[1][7]

-

Mechanism of Action: Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[8] Oxidative stress or the presence of electrophiles, such as SAC, can modify cysteine residues on Keap1.[[“]][9] This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[[“]]

-

Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates into the nucleus, where it binds to the ARE in the promoter region of numerous target genes.[1][10] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[1][[“]][11] This orchestrated response significantly bolsters the cell's capacity to neutralize ROS and detoxify harmful compounds.

Enhancement of Antioxidant Enzyme Activity

A direct consequence of Nrf2 activation is the increased activity of key antioxidant enzymes that play vital roles in cellular defense.

-

Superoxide Dismutase (SOD) and Catalase (CAT): These enzymes work in concert to detoxify reactive oxygen species. SOD converts the superoxide radical into hydrogen peroxide, which is then neutralized to water and oxygen by CAT.[12]

-

Glutathione Peroxidase (GPx): GPx is a crucial enzyme family that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reductant, thereby protecting cell membranes from oxidative damage.[13][14]

The following table presents data on SAC's ability to modulate these enzymes in a cellular model of neurotoxicity.

| Enzyme / Marker | Cell Line | Condition | SAC Pre-treatment (80 µg/mL) | % Change vs. Toxin | Source |

| SOD | SH-SY5Y | 6-OHDA Toxin | Activity Increased | Significant Increase | [12] |

| CAT | SH-SY5Y | 6-OHDA Toxin | Activity Increased | Significant Increase | [12] |

| GSH (Glutathione) | SH-SY5Y | 6-OHDA Toxin | Level Increased | Significant Increase | [12] |

| MDA (Lipid Peroxidation) | SH-SY5Y | 6-OHDA Toxin | Level Decreased | Significant Decrease | [12] |

Key Experimental Protocols

Reproducible and standardized assays are critical for evaluating the antioxidant potential of compounds like SAC. Below are detailed methodologies for three fundamental in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to screen the direct radical scavenging activity of antioxidants.

-

Principle: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance, measured spectrophotometrically, is proportional to the scavenging activity.[15][16]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare a series of dilutions of SAC and a positive control (e.g., Vitamin C, Trolox).[15]

-

Reaction: In a test tube or 96-well plate, add a specific volume of the SAC solution (or standard/control) to a fixed volume of the DPPH solution.[16]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[17][18]

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (approx. 517 nm) using a spectrophotometer.[15]

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of SAC.[16]

-

Cellular Antioxidant Activity (CAA) Assay with DCFH-DA

This cell-based assay measures the antioxidant activity within a cellular environment, accounting for bioavailability and metabolism.

-

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The presence of an antioxidant like SAC reduces ROS levels, thereby decreasing the fluorescence intensity.[19][20][21]

-

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and culture until confluent.[19][22]

-

Probe and Sample Loading: Wash cells with a buffer (e.g., PBS). Pre-incubate the cells with a solution containing both DCFH-DA and the desired concentration of SAC (or a standard like Quercetin).[22]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for probe uptake and deacetylation.[22]

-

Induction of Oxidative Stress: Wash the cells to remove the excess probe and sample. Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.[19]

-

Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) over time using a microplate reader.[21]

-

Analysis: The antioxidant activity is determined by comparing the fluorescence curves of SAC-treated cells to control cells (with radical initiator but no antioxidant).[19]

-

Western Blot for Nrf2 Nuclear Translocation

This immunoassay is used to confirm the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nucleus.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To confirm Nrf2 activation, protein extracts from the cytoplasm and nucleus are separated. An increase in the Nrf2 signal in the nuclear fraction of SAC-treated cells compared to control cells indicates translocation and activation.[11][23]

-

Methodology:

-

Cell Treatment: Culture cells (e.g., SH-SY5Y) and treat them with SAC for various time points.[23]

-

Protein Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using specialized lysis buffers and centrifugation steps.[23][24]

-

Quantification: Determine the protein concentration of each fraction using a method like the BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each fraction by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer: Electroblot the separated proteins from the gel onto a membrane (e.g., PVDF).[24]

-

Immunodetection:

-

Visualization: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The band intensity is quantified to determine the relative increase in nuclear Nrf2.[23]

-

Conclusion

The in vitro antioxidant activity of this compound is a well-documented, multifaceted phenomenon. It operates through a dual-pronged approach: immediate, direct neutralization of reactive oxygen and nitrogen species, and a more sustained, indirect action via the upregulation of the cell's own protective machinery.[2] Its ability to activate the Nrf2 signaling pathway is a key mechanism, leading to the enhanced expression of a broad range of antioxidant and detoxification enzymes.[1][[“]] This comprehensive mechanism underscores the potential of SAC as a lead compound in the development of therapeutic strategies for a variety of pathologies rooted in oxidative stress.

References

- 1. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Molecular detection and in vitro antioxidant activity of this compound (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]

- 8. S-allylmercapto-N-acetylcysteine ameliorates pulmonary fibrosis in mice via Nrf2 pathway activation and NF-κB, TGF-β1/Smad2/3 pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutathione Peroxidase-1 Deficiency Augments Proinflammatory Cytokine-induced Redox Signaling and Human Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 17. researchgate.net [researchgate.net]

- 18. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. doc.abcam.com [doc.abcam.com]

- 22. content.abcam.com [content.abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

S-Allyl-L-cysteine's Engagement with the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has garnered significant attention for its potent antioxidant and cytoprotective properties. A key mechanism underlying these effects is its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of a vast array of antioxidant and detoxification genes. This technical guide provides an in-depth exploration of the molecular interactions between SAC and the Nrf2 pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanism of Action: this compound and Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. SAC activates the Nrf2 pathway through a multi-faceted approach:

-

Disruption of the Keap1-Nrf2 Complex: SAC has been shown to directly interact with Keap1, potentially modifying its cysteine residues. This interaction impedes the ability of Keap1 to bind to Nrf2, leading to the stabilization and accumulation of Nrf2 in the cytoplasm.

-

Modulation of Upstream Kinase Signaling: SAC influences key signaling kinases that regulate Nrf2 activity. It has been observed to increase the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK1/2), while inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK). The activation of Akt and ERK1/2 pathways can lead to the phosphorylation of Nrf2, promoting its dissociation from Keap1 and subsequent nuclear translocation.

Once liberated from Keap1, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.

Signaling Pathway Visualization

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the Nrf2 pathway and its downstream targets, as reported in key studies.

Table 1: In Vivo Effects of Chronic SAC Administration in Rat Brain

Data extracted from Franco-Enzástiga et al., 2017. Male Wistar rats were administered SAC daily for 90 days.

| Brain Region | SAC Dose (mg/kg) | Parameter | Fold Change vs. Control | p-value |

| Hippocampus | 25 | Nrf2 Activation | ~1.5 | < 0.05 |

| 50 | Nrf2 Activation | ~1.6 | < 0.05 | |

| 100 | Nrf2 Activation | ~1.8 | < 0.05 | |

| 200 | Nrf2 Activation | ~1.7 | < 0.05 | |

| 100 | GPx Activity | ~1.4 | < 0.05 | |

| 200 | GPx Activity | ~1.5 | < 0.05 | |

| 100 | CAT Activity | ~1.3 | < 0.05 | |

| 200 | CAT Activity | ~1.4 | < 0.05 | |

| Striatum | 100 | Nrf2 Activation | ~1.4 | < 0.05 |

| 100 | GPx Activity | ~1.3 | < 0.05 | |

| 200 | GPx Activity | ~1.4 | < 0.05 | |

| 100 | CAT Activity | ~1.2 | < 0.05 | |

| 200 | CAT Activity | ~1.3 | < 0.05 |

GPx: Glutathione Peroxidase; CAT: Catalase.

Table 2: In Vitro Effects of SAC on H₂O₂-Induced Oxidative Stress in HepG2 Cells

Data extracted from Pathakoti et al., 2018. HepG2 cells were pre-treated with SAC for 12 hours, followed by exposure to 1 mM H₂O₂ for 24 hours.

| SAC Concentration | Parameter | Effect vs. H₂O₂ alone | p-value |

| 100 µM | Intracellular ROS | ~1.4-fold decrease | < 0.05 |

| 150 µM | Intracellular ROS | ~1.7-fold decrease | < 0.05 |

| 150 µM | Apoptosis (Sub-G1 phase) | ~2.5-fold decrease | < 0.05 |

| 150 µM | Bax/Bcl-2 ratio | Significant decrease | < 0.05 |

| 150 µM | HO-1 mRNA expression | ~2.5-fold increase | < 0.05 |

| 150 µM | HO-1 protein expression | ~3-fold increase | < 0.05 |

| 150 µM | Nuclear Nrf2 protein | Significant increase | < 0.05 |

ROS: Reactive Oxygen Species; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; HO-1: Heme Oxygenase-1.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the interaction of SAC with the Nrf2 pathway. These are generalized methods and may require optimization for specific experimental conditions.

Western Blot Analysis for Nrf2 Nuclear Translocation and Target Gene Expression

This protocol is used to determine the protein levels of Nrf2 in nuclear and cytosolic fractions and the expression of Nrf2 target proteins like HO-1 and NQO1.

a. Sample Preparation:

-

Culture cells (e.g., HepG2) to 70-80% confluency and treat with desired concentrations of SAC for the specified duration.

-

For nuclear translocation studies, separate cytosolic and nuclear fractions using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) according to the manufacturer's instructions. For total protein expression, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-Nrf2 (1:1000, e.g., Cell Signaling Technology, #12721)

-

Rabbit anti-HO-1 (1:1000, e.g., Abcam, ab13243)

-

Rabbit anti-NQO1 (1:1000, e.g., Santa Cruz Biotechnology, sc-32793)

-

Mouse anti-β-actin (1:5000, for loading control, e.g., Sigma-Aldrich, A5441)

-

Rabbit anti-Lamin B1 (1:1000, for nuclear fraction loading control, e.g., Abcam, ab16048)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This method quantifies the mRNA levels of Nrf2 target genes.

a. RNA Isolation and cDNA Synthesis:

-

Treat cells with SAC as described above.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

b. qPCR:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 100-200 nM), and diluted cDNA.

-

Example primer sequences (human):

-

HO-1: Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3', Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'

-

NQO1: Fwd: 5'-AGAGCCCTGATTGTACTGTGG-3', Rev: 5'-GATGACTCGGAAGGCTTTTCA-3'

-

GCLC: Fwd: 5'-AGCTGGAGCAGATCAAACAGG-3', Rev: 5'-GCAGTCAAATCTGGTGGCTTC-3'

-

GAPDH (housekeeping): Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3', Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

-

Perform qPCR using a real-time PCR system with a typical cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze data using the 2-ΔΔCt method to calculate the fold change in gene expression relative to a control group.

ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of Nrf2.

-

Seed cells (e.g., HepG2) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing ARE sequences upstream of the luciferase gene (e.g., pARE-Luc) and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent. Alternatively, use a stable cell line expressing an ARE-luciferase reporter.

-

After 24 hours, treat the cells with various concentrations of SAC.

-

After the desired incubation period (e.g., 18-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines the in vivo binding of Nrf2 to the ARE sequences in the promoters of its target genes.

-

Treat cells with SAC to induce Nrf2 nuclear translocation.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-Nrf2 antibody or a non-specific IgG (as a negative control).

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Use qPCR with primers flanking the ARE region of target gene promoters (e.g., HO-1, NQO1) to quantify the amount of precipitated DNA.

-

Results are typically expressed as a percentage of the input DNA.

Experimental Workflow Visualization

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, acting through both direct interaction with Keap1 and modulation of upstream kinase signaling. This activation leads to the enhanced expression of a wide range of antioxidant and cytoprotective genes, providing a molecular basis for the observed health benefits of aged garlic extract. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of SAC and other Nrf2 activators.

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic S-Allyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from garlic, has garnered significant attention in the scientific community for its wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the core physicochemical properties of synthetic this compound, offering a valuable resource for researchers and professionals in drug development. The document details its structural and chemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, it elucidates the key signaling pathways influenced by SAC, visualized through clear and concise diagrams to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

This compound is a water-soluble, white crystalline powder with a distinct odor.[2] It is a stable compound, a characteristic that contributes to its high bioavailability compared to other garlic-derived organosulfur compounds.[2][3] The fundamental physicochemical properties of synthetic this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2S | [2][4][5][6] |

| Molecular Weight | 161.22 g/mol | [2][4][5][7] |

| Appearance | White to beige crystalline powder | [2][6] |

| Melting Point | 219-220 °C (426-428 °F) | [2][4] |

| Boiling Point | ~300 °C | [4] |

| Density | 1.191 ± 0.06 g/cm³ | [4] |

| pKa | 2.07 ± 0.10 (Predicted) | [6] |

| Optical Activity | [α]/D -8 to -15°, c = 1 in H₂O | |

| Storage Temperature | -20°C | [4] |

Solubility

SAC's solubility is a critical factor in its absorption and distribution in biological systems. It is readily soluble in water and certain salt solutions, but exhibits poor solubility in several common organic solvents.[4]

| Solvent | Solubility | Reference |

| Water | >10 mg/mL | [6] |

| 10% NaCl Solution | Soluble | [4] |

| 0.1 M NaOH Solution | Soluble | [4] |

| DMSO | 4 mg/mL (24.81 mM) | [7] |

| Ethanol | Practically insoluble | [4] |

| Acetonitrile | Practically insoluble | [4] |

| Ethyl Acetate | Practically insoluble | [4] |

Spectroscopic Data

The structural elucidation and confirmation of synthetic this compound are accomplished through various spectroscopic techniques. The characteristic data from Mass Spectrometry, and Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | S-Allyl-cysteine exhibited 2 peaks with m/z about 145.03 [M-H2O+H] and 162.06 [M+H]. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks can be observed in the IR spectrum. | [9] |

| ¹H NMR Spectroscopy | An isolated doublet at 5.18 ppm is characteristic and can be used for quantification. | [10] |

| ¹³C NMR Spectroscopy | Signals corresponding to the aldehyde C(15) at 179.0 ppm, olefinic quaternary carbons C(8) and C(13) at 135.0 and 130.6 ppm, and two olefinic carbons C(12) and C(11) at 123.8 and 104.8 ppm have been assigned. | [11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the allylation of L-cysteine.[12]

Materials:

-

L-cysteine

-

Allyl bromide or allyl alcohol (allylation reagent)

-

Suitable solvent (e.g., water or an organic solvent)

-

Alkaline substance (optional, for pH adjustment)

Procedure:

-

Dissolve L-cysteine in a suitable solvent to create a reaction mixture. The pH may be adjusted with an alkaline substance if necessary.[12]

-

Add the allylation reagent (e.g., allyl bromide) to the reaction mixture.[12]

-

Stir the reaction system thoroughly at a controlled temperature (e.g., room temperature) for a specified duration.[12]

-

Monitor the progress of the reaction using appropriate analytical techniques such as chromatography or mass spectrometry to track the formation of the product.[12]

-

Upon completion, the reaction is terminated by neutralization or dilution.[12]

-

The crude product is then purified using methods such as solvent extraction, crystallization, or column chromatography to obtain pure this compound.[12]

Caption: Synthesis and purification workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A simple and rapid HPLC method for the determination of this compound in samples has been developed.[13][14]

Instrumentation and Conditions:

Sample Preparation and Derivatization:

-

Perform a simple hand-shaken water extraction of SAC from the sample.[13][14]

-

Derivatize the extracted SAC with dansyl chloride at room temperature for 15 minutes.[13][14]

Quantification:

-

A calibration curve is constructed using SAC standards (e.g., 1 to 40 μg/mL).[13][14]

-

The amount of SAC in the sample is quantified by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant properties being particularly well-studied.[1][3] It can directly scavenge various reactive oxygen and nitrogen species (ROS/RNS), chelate pro-oxidant metal ions, and modulate key signaling pathways involved in cellular stress responses.[3][15]

Antioxidant Mechanisms

The antioxidant activity of SAC is multifaceted. It can directly neutralize harmful free radicals and also influence cellular antioxidant defense systems.

Caption: Multifaceted antioxidant mechanisms of this compound.

Neuroprotective Signaling Pathways

SAC has demonstrated significant neuroprotective effects, partly through its ability to mitigate endoplasmic reticulum (ER) stress-induced apoptosis.[1] One of the proposed mechanisms involves the direct suppression of calpain activity.[1]

ER stress leads to the release of Ca²⁺ from the ER, which in turn activates calpain. Activated calpain can cleave and activate caspase-12, a key initiator of ER stress-specific apoptotic pathways.[1] SAC has been shown to bind to the Ca²⁺-binding domain of calpain, thereby inhibiting its activity and downstream apoptotic signaling.[1]

Caption: SAC inhibits ER stress-induced apoptosis by suppressing calpain.

Conclusion

Synthetic this compound is a well-characterized organosulfur compound with a stable physicochemical profile that underpins its notable biological activities. Its water solubility and stability contribute to its superior bioavailability, making it a compound of significant interest for therapeutic applications. The detailed physicochemical data, along with established protocols for its synthesis and analysis, provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly its role in modulating cellular stress pathways, highlights its potential as a lead compound in the development of novel therapeutic agents for a variety of diseases.

References

- 1. Neuroprotective mechanisms of this compound in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. lifebio-ingredients.com [lifebio-ingredients.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)-S-Allylcysteine | C6H11NO2S | CID 9793905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(21593-77-1) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bloomtechz.com [bloomtechz.com]

- 13. (Open Access) A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples (2022) | Chartchai Malaphong | 11 Citations [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of γ-Glutamyl-S-allyl-cysteine to S-Allyl-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of γ-glutamyl-S-allyl-cysteine (GSAC) to S-allyl-cysteine (SAC), a critical reaction in the biosynthesis of bioactive sulfur compounds in garlic (Allium sativum). The primary enzyme responsible for this conversion is γ-glutamyl transpeptidase (GGT). This document details the underlying biochemistry, experimental protocols for enzyme purification and activity assays, and quantitative analysis of the reaction product.

Introduction

S-allyl-cysteine (SAC) is a key organosulfur compound found in aged garlic extract, known for its various health-promoting properties. The formation of SAC from its precursor, γ-glutamyl-S-allyl-cysteine (GSAC), is a crucial step that can be catalyzed enzymatically. This conversion is primarily carried out by γ-glutamyl transpeptidase (GGT), an enzyme that plays a significant role in glutathione metabolism.[1] Understanding and optimizing this enzymatic process is of great interest for the production of SAC for pharmaceutical and nutraceutical applications. During the processing of black garlic, both thermal decomposition and enzymatic hydrolysis are the main pathways for the transformation of GSAC into SAC.[2]

The Enzyme: γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase (EC 2.3.2.2) is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl peptides, such as glutathione and GSAC, to an acceptor molecule, which can be an amino acid, a peptide, or water (hydrolysis).[1] In garlic, several isoforms of GGT have been identified, including AsGGT1, AsGGT2, and AsGGT3, which exhibit varying affinities for GSAC.[3]

Alliin Biosynthetic Pathway

The conversion of GSAC to SAC is a key step in the biosynthetic pathway of alliin, a precursor to the pungent compound allicin. This pathway highlights the central role of GGT in the formation of important bioactive molecules in garlic.

Quantitative Data

The efficiency of the enzymatic conversion of GSAC to SAC is influenced by various factors, including the specific GGT isoform, pH, temperature, and substrate concentration. The following tables summarize key quantitative data from studies on garlic GGTs.

Kinetic Parameters of Garlic γ-Glutamyl Transpeptidases

The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for the substrate.

| Enzyme Isoform | Substrate | Apparent Km (mM) | Reference |

| AsGGT1 | γ-Glutamyl-S-allyl-cysteine | 0.086 | [1][4] |

| AsGGT2 | γ-Glutamyl-S-allyl-cysteine | 1.1 | [1][4] |

| AsGGT3 | γ-Glutamyl-S-allyl-cysteine | 9.4 | [1][4] |

Influence of pH and Temperature on GGT Activity

The activity of GGT is highly dependent on the pH and temperature of the reaction environment.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Dormant Garlic Bulbs | 5 and a second peak | 70 | [5] |

Conversion Yield of GSAC to SAC

The yield of SAC from the enzymatic conversion of GSAC can be significant under optimized conditions.

| Initial γ-GTP Activity | Reaction Conditions | Final SAC Content (μg/g) | Conversion Increase | Reference |

| Activated endogenous γ-GTP | Homogeneous reaction at 37°C for 8 hours after soaking in 10 mM CaCl₂ at 10°C for 72 hours. | 606.3 | 32-fold higher than fresh garlic | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the purification of GGT from garlic, the enzymatic activity assay, and the quantification of SAC using High-Performance Liquid Chromatography (HPLC).

Purification of γ-Glutamyl Transpeptidase from Garlic

This protocol describes a two-step purification process involving ammonium sulfate precipitation followed by hydrophobic interaction chromatography.[5]

Materials:

-

Dormant garlic bulbs

-

Phosphate buffer (50 mM, pH 7.0)

-

Ammonium sulfate

-

Phenyl-Sepharose chromatography column

-

Centrifuge

-

Chromatography system

Procedure:

-

Crude Extract Preparation: Homogenize fresh garlic bulbs in cold phosphate buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude enzyme extract.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a final saturation of 80%. Stir gently for 1 hour at 4°C. Centrifuge to collect the precipitated protein.

-

Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of phosphate buffer and dialyze against the same buffer overnight to remove excess salt.

-

Hydrophobic Interaction Chromatography (HIC):

-

Equilibrate the Phenyl-Sepharose column with phosphate buffer containing 1 M ammonium sulfate.

-

Load the dialyzed sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound GGT using a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M) in phosphate buffer.

-

Collect fractions and assay for GGT activity.

-

Pool the active fractions, which contain the purified GGT.

-

γ-Glutamyl Transpeptidase Activity Assay

This assay measures the amount of SAC produced from the enzymatic conversion of GSAC. The product is then quantified by HPLC.[1]

Materials:

-

Purified GGT enzyme solution

-

γ-Glutamyl-S-allyl-cysteine (GSAC) solution (substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Glycylglycine solution (10 mM, as a γ-glutamyl acceptor)

-

Incubator or water bath (37°C)

-

Centrifugal ultrafiltration devices (10 kDa MWCO)

-

HPLC system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 µL of Tris-HCl buffer (50 mM, pH 8.0)

-

10 µL of Glycylglycine solution (10 mM)

-

10 µL of GSAC solution (1 mM)

-

20 µL of purified GGT enzyme solution

-

Adjust the final volume to 100 µL with deionized water.

-

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Sample Preparation: Stop the reaction by heating or adding a quenching solution. Remove the enzyme from the reaction mixture using a centrifugal ultrafiltration device.

-

Quantification: Analyze the filtrate for SAC content using the HPLC method described below.

Quantification of S-Allyl-cysteine by HPLC

This protocol provides a method for the quantitative analysis of SAC.[8]

Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (e.g., 70:30, v/v)

-

S-Allyl-cysteine standard solution

-

Sample from the GGT activity assay

Procedure:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

-

Standard Curve: Prepare a series of SAC standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a standard curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample (filtrate from the GGT assay) into the HPLC system.

-

Quantification: Identify the SAC peak in the sample chromatogram based on the retention time of the SAC standard. Determine the concentration of SAC in the sample by interpolating its peak area on the standard curve.

Visualizations

Experimental Workflow for Investigating the Enzymatic Conversion

This diagram outlines the key steps involved in studying the enzymatic conversion of GSAC to SAC, from enzyme preparation to data analysis.

Logical Relationship of Key Experimental Stages

This diagram illustrates the logical flow and dependencies between the major stages of the investigation.

References

- 1. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Putative Transformation Mechanism of γ-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

Molecular Targets of S-Allyl-L-cysteine in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Allyl-L-cysteine (SAC), a sulfur-containing amino acid derived from aged garlic extract, has garnered significant attention for its neuroprotective properties. Its therapeutic potential in a range of neurological disorders, including neurodegenerative diseases and ischemic injury, is attributed to its ability to modulate multiple molecular pathways within neuronal cells. This technical guide provides a comprehensive overview of the known molecular targets of SAC, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved.

Core Molecular Targets and Mechanisms of Action

SAC exerts its neuroprotective effects through a multi-pronged approach, primarily by activating endogenous antioxidant responses, mitigating endoplasmic reticulum (ER) stress, and modulating inflammatory and signaling pathways.

Activation of the Nrf2 Antioxidant Response Pathway

A primary mechanism of SAC-mediated neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant defenses.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4] SAC is proposed to interact directly with Keap1, potentially through modification of its cysteine residues, leading to the dissociation and nuclear translocation of Nrf2.[4][[“]] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[1][4]

Key Downstream Targets of Nrf2 Activated by SAC:

-

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[[“]][6]

-

NAD(P)H:quinone oxidoreductase-1 (NQO1): A detoxifying enzyme that reduces quinones and protects against oxidative stress.[6]

-

Glutathione S-transferase (GST): A family of enzymes involved in the detoxification of xenobiotics and endogenous toxins.[3]

-

Glutathione Peroxidase (GPx), Glutathione Reductase (GR), Catalase (CAT), and Superoxide Dismutase (SOD): Key enzymes that neutralize reactive oxygen species (ROS).[3][[“]]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][7]

Attenuation of Endoplasmic Reticulum (ER) Stress via Calpain Inhibition

ER stress is a condition of cellular stress triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, a phenomenon implicated in various neurodegenerative diseases.[8][9] SAC has been demonstrated to protect neuronal cells from ER stress-induced apoptosis.[9][10] A key molecular target in this pathway is calpain , a calcium-dependent cysteine protease.[11] ER stress leads to an increase in intracellular calcium levels, which in turn activates calpain.[11] Activated calpain can then cleave and activate caspase-12, an initiator caspase specifically involved in ER stress-mediated apoptosis.[8][12]

Research indicates that SAC directly binds to the Ca2+-binding domain of calpain, thereby inhibiting its activity.[9][10][11] This inhibition prevents the subsequent activation of caspase-12 and downstream apoptotic events.[8]

Modulation of MAPK and PI3K/Akt Signaling Pathways

SAC influences several key signaling cascades that regulate cell survival, inflammation, and apoptosis, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

-

MAPK Pathway: SAC has been shown to inhibit the phosphorylation of p38 MAPK and, in some contexts, the extracellular signal-regulated kinase (ERK).[[“]][13] The inhibition of these pro-apoptotic and pro-inflammatory kinases contributes to its neuroprotective effects. Conversely, some studies report an increase in the phosphorylation of ERK1/2, suggesting a context-dependent role for this pathway in SAC's mechanism.[[“]][6]

-

PI3K/Akt Pathway: SAC promotes the phosphorylation of Akt, a key kinase in the PI3K/Akt survival pathway.[[“]][6] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins and activate transcription factors that promote cell survival. The activation of Akt is also implicated in the SAC-induced activation of Nrf2.[6]

Anti-Inflammatory and Anti-Excitotoxicity Mechanisms

SAC demonstrates potent anti-inflammatory and anti-excitotoxic effects in neuronal cells.

-

Anti-inflammatory Action: SAC has been observed to down-regulate key inflammatory mediators. In a model of lipopolysaccharide (LPS)-induced neuroinflammation, SAC administration led to the downregulation of hippocampal nuclear factor-κB (NF-κB), toll-like receptor 4 (TLR4), glial fibrillary acidic protein (GFAP), and interleukin 1β (IL-1β).[14]

-

Protection Against Excitotoxicity: Glutamate-induced excitotoxicity is a major contributor to neuronal damage in ischemic stroke and neurodegenerative diseases.[15][16] SAC protects retinal ganglion cells against kainate-induced excitotoxicity by inhibiting the upregulation of inducible nitric oxide synthase (iNOS) and matrix metalloproteinases-9 (MMP-9).[17][18]

Quantitative Data on SAC's Effects in Neuronal Cells

| Parameter | Cell/Animal Model | SAC Concentration/Dose | Observed Effect | Reference |

| Cell Viability | SH-SY5Y cells (6-OHDA model) | 80 µg/mL | 144% increase in cell viability | [19] |

| Nrf2 Activation | Rat Hippocampus | 25-200 mg/kg (chronic) | Significant activation of Nrf2 | [3] |

| Nrf2 Activation | Rat Striatum | 100 mg/kg (chronic) | Significant activation of Nrf2 | [3] |

| p65 Levels | Rat Frontal Cortex | 25-200 mg/kg (chronic) | Significant decrease in p65 levels | [3] |

| Neuroblast Differentiation | Mouse Dentate Gyrus | 300 mg/kg (3 weeks) | Significant increase in DCX-immunoreactive neuroblasts | [20] |

| Cell Proliferation | Mouse Dentate Gyrus | 300 mg/kg (3 weeks) | Significant increase in Ki67-positive nuclei | [20] |

| 5-HT(1A) Receptor Levels | Mouse Hippocampus | 300 mg/kg (3 weeks) | Increased levels of serotonin 1A receptor | [20] |

| Pro-inflammatory Cytokines | SH-SY5Y cells (6-OHDA model) | Not specified | Suppression of TNF-α, IL-1, and IL-8 increase | [19] |

| Kainate Excitotoxicity | Rat Retina | 100 µM | Blunted excitotoxicity-induced alterations | [18] |

| Plasma Testosterone | BALB/c mice | Not specified | Significant increase | [21] |

Detailed Experimental Protocols

In Vitro Model of Parkinson's Disease (6-OHDA-induced toxicity in SH-SY5Y cells)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

SAC Pre-treatment: Cells are pre-incubated with varying concentrations of SAC (e.g., 5-80 µg/mL) for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the cell culture medium to induce neurotoxicity, mimicking aspects of Parkinson's disease.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Biochemical Analysis:

-

Antioxidant Enzyme Activity: Cellular lysates are prepared to measure the activity of enzymes like SOD, CAT, and GPx using commercially available assay kits.

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG) are measured as indicators of lipid peroxidation and DNA oxidation, respectively.

-

-

Gene and Protein Expression Analysis:

-

Western Blotting: To determine the protein levels of Nrf2, HO-1, p-Akt, p-p38, cleaved caspase-3, etc., total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with primary antibodies against targets of interest (e.g., 8-OHdG). Fluorescently labeled secondary antibodies are then used for visualization by microscopy.[19]

-

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

SAC Administration: SAC is administered systemically (e.g., intraperitoneally or orally) at a specific dose prior to or after the ischemic insult.

-

Induction of Ischemia: Focal cerebral ischemia is induced by MCAO, typically using the intraluminal filament method. Anesthesia is maintained throughout the surgical procedure.

-

Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system.

-